1-Benzoylazepan-2-one

説明

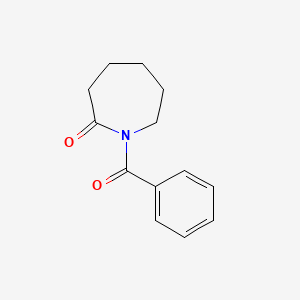

1-Benzoylazepan-2-one is a seven-membered lactam (azepane) derivative featuring a benzoyl substituent. This compound is notable for its role as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. For instance, it has been utilized to synthesize amide esters such as 2-(trimethylsilyl)ethyl 1-benzoyl-3-methyl-2-oxoazepane-3-carboxylate (77g) via flash column chromatography, achieving a yield of 77% . The azepane ring provides conformational flexibility, while the benzoyl group enhances electronic stability, making it a versatile intermediate in pharmaceutical and materials chemistry.

特性

CAS番号 |

6248-28-8 |

|---|---|

分子式 |

C13H15NO2 |

分子量 |

217.26 g/mol |

IUPAC名 |

1-benzoylazepan-2-one |

InChI |

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |

InChIキー |

FEFQUIPMKBPKAR-UHFFFAOYSA-N |

SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

正規SMILES |

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2 |

他のCAS番号 |

6248-28-8 |

溶解性 |

0.01 M |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Features a four-membered cyclobutane ring with a benzyl and carboxylic acid substituent.

- Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 .

- Key Differences: The cyclobutane ring introduces significant ring strain compared to the strain-free azepane in 1-benzoylazepan-2-one.

1-Benzazepines

- Structure : Unsaturated seven-membered nitrogen-containing rings (azepines) with a benzoyl-like substituent.

- Key Differences: The unsaturated bond in benzazepines alters electronic properties, enhancing reactivity in cross-coupling reactions. For example, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling methods are employed for their synthesis, differing from the palladium-catalyzed routes used for this compound derivatives .

1-(1H-Benzimidazol-2-yl)propan-2-one

- Structure : Contains a benzimidazole heterocycle (aromatic) and a ketone group.

- Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .

- Key Differences: The benzimidazole moiety imparts strong aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic azepane ring of this compound. Applications: Widely used in drug discovery due to benzimidazole’s affinity for biological targets .

2-Aminobenzamides

- Structure: Benzamide derivatives with an amino substituent on the aromatic ring.

- Key Differences: The amino group enhances solubility and hydrogen-bonding interactions, making these compounds favorable in polymer chemistry and enzyme inhibition studies.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。